N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline
Description
N,N-Dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline is a benzimidazole derivative featuring a dimethylaniline moiety linked to a phenoxyethyl-substituted benzimidazole core. This compound is of interest in medicinal chemistry due to the benzimidazole scaffold's versatility in targeting enzymes and receptors. Its synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in related compounds .
Properties
IUPAC Name |
N,N-dimethyl-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-25(2)19-14-12-18(13-15-19)23-24-21-10-6-7-11-22(21)26(23)16-17-27-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROUOPPWMUAYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline typically involves multi-step reactions One common method includes the condensation of o-phenylenediamine with a suitable aldehyde to form the benzimidazole coreThe final step involves the N,N-dimethylation of the aniline moiety using dimethyl sulfate or a similar methylating agent under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally benign is preferred to meet industrial and environmental standards.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline is a benzimidazole derivative with a benzimidazole ring fused with an aniline moiety and a phenoxyethyl substituent. Benzimidazole derivatives are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has applications across medicinal chemistry and materials science. It is also identified as a potential control agent for plant soft rot caused by Erwinia carotovora.
Scientific Research Applications
This compound's diverse applications highlight its importance in ongoing research within medicinal chemistry and materials science.
Biological Activities and Applications
- Control agent for plant soft rot This compound is identified as a potential control agent for plant soft rot caused by Erwinia carotovora.
- Antimicrobial, anticancer, and anti-inflammatory properties Benzimidazole derivatives are known for their varied biological activities. Compounds with similar structures have been reported to influence multiple biochemical pathways, including those involved in inflammation and cell proliferation, potentially leading to therapeutic effects against diseases like cancer and infections.
Chemical Reactions
This compound can participate in various chemical reactions:
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral medium |
| Reduction | Sodium borohydride | Methanol or ethanol |
| Substitution | Alkyl halides/sulfonates | Presence of a base (e.g., NaOH) |
Analytical Techniques
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline involves its interaction with specific molecular targets within cells. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. The phenoxyethyl group enhances its ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Table 1: Key Structural Differences and Physical Properties
Key Observations :
- Alkyl Chain Length: Extending the phenoxyalkyl chain from ethyl (target compound) to propyl (CAS 433698-37-4) increases molecular weight and boiling point due to enhanced van der Waals interactions .
- Halogenation : Chloro or fluoro substituents (e.g., in compounds) improve lipophilicity and metabolic stability but may reduce solubility .
Key Observations :
Key Observations :
- Triazole Linkages : Compounds like those in show enhanced anticancer activity due to triazole-mediated interactions with biological targets .
- Schiff Bases: Imine-containing derivatives (e.g., ) exhibit antiviral activity, suggesting the target compound’s phenoxyethyl group could be modified to incorporate similar functionalities .
Biological Activity
Overview
N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline is a benzimidazole derivative notable for its complex structure, which combines a benzimidazole ring with an aniline moiety and a phenoxyethyl side chain. This unique configuration suggests potential for diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.
The biological activity of this compound is likely linked to its interaction with various molecular targets, influencing multiple biochemical pathways. Similar compounds have demonstrated the following modes of action:
- Antioxidant Activity : Scavenging free radicals, which can prevent oxidative stress.
- Antimicrobial Effects : Disruption of microbial cell membranes or inhibition of essential enzymes.
- Anticancer Properties : Inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.
Biological Activities
| Activity Type | Description |
|---|---|
| Antioxidant | Protects cells from oxidative damage by neutralizing free radicals. |
| Antimicrobial | Exhibits activity against bacteria and fungi by disrupting cellular functions. |
| Anticancer | Induces apoptosis in cancer cells and inhibits proliferation. |
| Neuroprotective | Offers protection against neuronal damage and may enhance cognitive function. |
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |
Research Findings
Recent studies have explored the biological activities of similar compounds and provided insights into the potential effects of this compound:
- Anticancer Studies : Research indicates that benzimidazole derivatives can inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting that this compound may also exhibit similar anticancer properties .
- Antimicrobial Activity : A study highlighted the efficacy of benzimidazole derivatives against resistant strains of bacteria like Acinetobacter baumannii, indicating that this compound could be effective against antibiotic-resistant pathogens .
- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress, which could be relevant for neurodegenerative diseases .
Case Studies
Several case studies have provided evidence supporting the biological activity of related compounds:
- Case Study 1 : A benzimidazole derivative was tested for its cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis.
- Case Study 2 : Research on a phenoxyethyl-substituted benzimidazole revealed potent antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing the potential therapeutic applications in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
